1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone
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Overview
Description
1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone is an organic compound that features a bromophenyl group attached to a piperazine ring via an ethanone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone can be synthesized through a multi-step process. One common method involves the reaction of 4-bromobenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of 1-(4-bromophenyl)-2-(piperazin-1-yl)acetic acid.
Reduction: Formation of 1-(4-bromophenyl)-2-(piperazin-1-yl)ethanol.
Scientific Research Applications
1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Material Science: The compound is used in the development of novel polymers and materials with specific electronic properties.
Biological Studies: It is employed in the study of receptor-ligand interactions and the development of bioactive molecules.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group enhances the compound’s binding affinity to these targets, while the piperazine ring provides structural flexibility. This combination allows the compound to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethanone
- 1-(4-Fluorophenyl)-2-(piperazin-1-yl)ethanone
- 1-(4-Methylphenyl)-2-(piperazin-1-yl)ethanone
Uniqueness
1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and binding interactions, making it valuable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-piperazin-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-11-3-1-10(2-4-11)12(16)9-15-7-5-14-6-8-15/h1-4,14H,5-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYCWKDPKBQIKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406241 |
Source
|
Record name | 1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109607-56-9 |
Source
|
Record name | 1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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